Tert-butyl piperazine-2-carboxylate dihydrochloride
Description
Tert-butyl piperazine-2-carboxylate dihydrochloride is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features a tert-butyl ester group and two hydrochloride counterions, which enhance its aqueous solubility . Its molecular formula is C₉H₁₈Cl₂N₂O₂, with a molecular weight of approximately 180.63 g/mol (exact value depends on hydration state). The tert-butyl group contributes steric bulk, influencing its pharmacokinetic properties, while the piperazine core enables interactions with biological targets such as enzymes and receptors .
This compound is synthesized from piperazine precursors via multi-step reactions, often employing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions .
Properties
Molecular Formula |
C9H20Cl2N2O2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
tert-butyl piperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-9(2,3)13-8(12)7-6-10-4-5-11-7;;/h7,10-11H,4-6H2,1-3H3;2*1H |
InChI Key |
NGMANEMWSRBORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperazine-2-carboxylate dihydrochloride typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .
Scientific Research Applications
Tert-butyl piperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs that target neurological and psychiatric disorders.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl piperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Applications |
|---|---|---|---|
| Tert-butyl piperazine-2-carboxylate dihydrochloride | C₉H₁₈Cl₂N₂O₂ | tert-butyl ester, HCl salts | Drug design, enzyme inhibition |
| (R)-Methyl piperazine-2-carboxylate dihydrochloride | C₇H₁₄Cl₂N₂O₂ | Methyl ester, HCl salts | Antidepressants, antipsychotics |
| Ethyl piperazine-2-carboxylate dihydrochloride | C₇H₁₅Cl₂N₂O₂ | Ethyl ester, HCl salts | Intermediate in organic synthesis |
| Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride | C₁₀H₁₇F₃ClN₂O₂ | Trifluoromethyl group, HCl salt | Neurological drug development |
| (R)-Piperazine-2-carboxylic acid dihydrochloride | C₅H₁₀Cl₂N₂O₂ | Free carboxylic acid, HCl salts | Chiral building block in drug synthesis |
Key Observations :
- Ester Groups : The tert-butyl ester enhances metabolic stability but reduces solubility compared to methyl or ethyl esters, which are smaller and more polar .
- Trifluoromethyl Substitution : Introduces electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration for neurological targets .
- Stereochemistry : Enantiomers like (R)- and (S)-piperazine derivatives exhibit distinct biological activities. For example, (R)-Methyl piperazine-2-carboxylate dihydrochloride may show higher receptor affinity than its (S)-counterpart .
Physicochemical Properties
| Property | This compound | Ethyl Piperazine-2-carboxylate Dihydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | ~180.63 | 231.12 |
| Melting Point (°C) | Not reported | 185–197 |
| Solubility | High in water (due to HCl salts) | Moderate in polar solvents |
| Stability | High (steric protection from tert-butyl) | Lower (ethyl ester prone to hydrolysis) |
Notes:
Biological Activity
Tert-butyl piperazine-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C9H18N2O2·2HCl and is characterized by a piperazine ring, which is a common structural motif in many biologically active compounds. Its structure allows for various modifications that can enhance its pharmacological properties.
The precise biological targets of this compound remain to be fully elucidated. However, it is structurally related to other piperazine derivatives that have shown interactions with enzymes such as flavoprotein d-amino acid oxidase, suggesting potential pathways for its biological activity.
Key Mechanisms:
- Enzymatic Interactions: Related compounds have been implicated in the enzymatic synthesis of l-pipecolic acid from l-lysine, indicating a role in metabolic pathways.
- Cellular Effects: Initial studies suggest that this compound may influence cell viability and apoptosis rates in various cell lines, although specific data on this compound is limited.
Anticancer Properties
Research has indicated that piperazine derivatives exhibit anticancer activity. For instance, studies involving similar compounds have demonstrated significant inhibition of cancer cell proliferation. A notable example includes the evaluation of pyrimidine-based drugs, where compounds showed IC50 values indicating potent inhibitory effects on tumor cells .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (TNBC) | 0.126 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 17.02 | Cell cycle arrest at G2/M phase |
| Tert-butyl piperazine-2-carboxylate | TBD | TBD | TBD |
Antimicrobial Activity
Some studies have explored the antimicrobial properties of related piperazine compounds against multidrug-resistant strains, particularly focusing on their potential to enhance the efficacy of existing antibiotics. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) against resistant strains such as Staphylococcus aureus and Mycobacterium species .
Table 2: Antimicrobial Activity Data
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | MRSA | 4–8 |
| Compound D | Mycobacterium abscessus | 0.5–1.0 |
| Tert-butyl piperazine-2-carboxylate | TBD | TBD |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Apoptosis Induction: A study demonstrated that treatment with specific piperazine derivatives led to increased apoptosis in cancer cell lines, with detailed flow cytometry analysis showing shifts in living vs. apoptotic cell populations .
- Antimicrobial Screening: A screening of various piperazine-based compounds revealed promising activity against resistant bacterial strains, suggesting that modifications to the tert-butyl group could enhance efficacy against specific pathogens .
- Pharmacokinetic Studies: Investigations into the pharmacokinetic properties of related compounds showed moderate absorption and elimination profiles, indicating potential for further development in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
